Physicochemical Differentiation: Target Compound vs. 1,2,4-Triazole and Benzotriazole Analogs
When compared with its nearest in‑class analogs, the target compound exhibits a uniquely balanced combination of low molecular weight (181.20 g·mol⁻¹), moderate lipophilicity (XLogP3 = −1.6), and a high heteroatom fraction (46% heteroatoms, sp³ fraction 0.57) [1]. The 1,2,4‑triazole regioisomer (CAS 921225-14-1) shares the same molecular formula but provides a different hydrogen‑bond‑acceptor topology, while the benzotriazole analog (CAS 2098122-36-0) substantially increases molecular weight and aromaticity, reducing CNS‑compatible properties .
| Evidence Dimension | Physicochemical profile (MW, logP, tPSA, HBD, HBA, sp³ fraction) |
|---|---|
| Target Compound Data | MW 181.20; XLogP3 −1.6; tPSA 77 Ų; HBD 1; HBA 4; sp³ 0.57 |
| Comparator Or Baseline | 1,2,4-Triazole analog (CAS 921225-14-1): MW 181.20; tPSA ~85 Ų; Benzotriazole analog (CAS 2098122-36-0): MW 231.25; tPSA ~90 Ų; XLogP3 ~0.5 |
| Quantified Difference | tPSA ~8–13 Ų lower than 1,2,4‑triazole and benzotriazole analogs; LogP ~2.1 units lower than benzotriazole analog |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs tPSA) and ZINC15 |
Why This Matters
A lower tPSA and optimal CNS logP range (−1.6 vs. ~0.5 for benzotriazole) directly support blood‑brain‑barrier penetration design, making the target compound the preferred starting point for CNS-targeted libraries.
- [1] PubChem Compound Summary CID 121200490; ZINC15 ZINC000379365422. View Source
